2-(Tributylammonium)ethyl Bromide
Description
Properties
Molecular Formula |
C₁₄H₃₁Br₂N |
|---|---|
Molecular Weight |
373.21 |
Synonyms |
N-(2-Bromoethyl)-N,N-dibutyl-1-butanaminium Bromide; |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tributylammonium Ethyl Bromide
Direct Quaternization of Tributylamine (B1682462) with Ethyl Bromide: Mechanistic Considerations
The synthesis of 2-(Tributylammonium)ethyl Bromide is typically achieved through the reaction of tributylamine with an appropriate alkyl halide, such as ethyl bromide. evitachem.com This reaction is a nucleophilic substitution (SN2) reaction. tue.nl The mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine, tributylamine, attacking the electrophilic carbon atom of ethyl bromide. This forms a transition state where the nitrogen-carbon bond is forming at the same time as the carbon-bromine bond is breaking. tue.nl The result is the formation of the quaternary ammonium (B1175870) cation, 2-(tributylammonium)ethyl, and a bromide anion. evitachem.com
The general procedure involves mixing tributylamine and ethyl bromide in a suitable organic solvent under an inert atmosphere. evitachem.com The mixture is then heated under reflux for several hours to drive the reaction to completion. evitachem.comsmolecule.com After the reaction, the product can be isolated and purified. evitachem.com A similar process is used for the synthesis of other tetrabutylammonium (B224687) salts, such as tetrabutylammonium bromide, which is prepared by the alkylation of tributylamine with 1-bromobutane. wikipedia.org
Exploration of Alternative Synthetic Routes and Precursor Chemistry
While direct quaternization is the most common method, alternative strategies can focus on the synthesis of the precursors, tributylamine and ethyl bromide.
One innovative route for producing the tributylamine precursor involves a photocatalytic continuous microchannel reactor. google.com In this method, dibutylamine (B89481) and n-butyraldehyde are used as the initial raw materials with water as the hydrogen source and butanol as a sacrificial reagent, under the action of a modified titanium dioxide photocatalyst. google.com The resulting tributylamine can then be reacted with an alkyl bromide to produce the final quaternary ammonium salt. google.com
The synthesis of the ethyl bromide precursor itself can also be approached in different ways. A common laboratory synthesis involves the reaction of ethanol (B145695) with a mixture of hydrobromic and sulfuric acids. wikipedia.org An alternative method is to reflux ethanol with phosphorus and bromine, which generates phosphorus tribromide in situ. wikipedia.org
Optimization of Reaction Conditions for Enhanced Purity and Yield
The efficiency, purity, and yield of the quaternization reaction are highly dependent on the reaction conditions, particularly the choice of solvent, temperature, and pressure.
The choice of solvent plays a critical role in the Menshutkin reaction. tue.nl The rate of this SN2 reaction is enhanced by solvents with a high dielectric constant, which can stabilize the polar transition state more effectively than the reactants. tue.nl Polar aprotic solvents, such as acetonitrile (B52724) and acetone, are known to be particularly effective at stabilizing these reaction intermediates. rsc.org However, polar protic solvents like methanol (B129727) are also commonly employed. rsc.org
For the synthesis of this compound specifically, solvents such as acetonitrile or diethyl ether are often used. evitachem.com In the related synthesis of tetraethylammonium (B1195904) bromide, acetonitrile has been identified as a solvent of choice for obtaining a high-purity product. google.com The solvent's primary role is to facilitate the reaction between the water-soluble and organic-soluble reactants. researchgate.net
Table 1: Solvent Effects on Quaternization Reactions
| Solvent Type | Examples | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, Acetone | Generally enhances the reaction rate by stabilizing the polar transition state. tue.nlrsc.org | tue.nlrsc.org |
| Polar Protic | Methanol (MeOH), Ethanol | Commonly used, though may be less effective than polar aprotic solvents. rsc.org | rsc.org |
Temperature and Pressure Influences on Reaction Kinetics
Temperature is a key parameter in controlling the kinetics of the quaternization reaction. Heating the reaction mixture to reflux is a common practice to ensure the reaction proceeds to completion in a reasonable timeframe. evitachem.com For the synthesis of similar quaternary ammonium salts, reaction temperatures are often maintained between 60 and 90 °C. google.com
However, excessively high temperatures can lead to side reactions. In reactions involving alkyl halides, higher temperatures can favor elimination reactions over the desired substitution. doubtnut.com Careful temperature control is therefore essential to maximize the yield of the desired product. youtube.com Studies on the quaternization of other trialkyl amines have shown activation energies around 79 kJ mol⁻¹ at temperatures ranging from 115 to 155 °C. rsc.org Computational models for similar processes have predicted optimal productivity at temperatures as high as 270 °C, but this is within a continuous flow reactor with very short residence times. rsc.org Most syntheses are conducted at atmospheric pressure. google.com In solventless systems, excessive pressure drops can occur, indicating a limitation of this approach. tue.nl
Table 2: Temperature Conditions in Quaternization Reactions
| Reactants | Temperature | Notes | Reference |
|---|---|---|---|
| Tributylamine and Ethyl Bromide | Reflux | To ensure complete reaction. | evitachem.com |
| Tributylamine and n-Bromobutane | 60-90 °C | Continuous microchannel reactor conditions. | google.com |
| Tertiary Amine and DMC | 115-155 °C | Kinetic studies to determine Arrhenius parameters. | rsc.org |
Reactivity and Mechanistic Investigations of 2 Tributylammonium Ethyl Bromide
Participation in Nucleophilic Substitution Reactions
2-(Tributylammonium)ethyl bromide, as a quaternary ammonium (B1175870) salt, can participate in nucleophilic substitution reactions. evitachem.com These reactions are fundamental in organic synthesis, and the structure of this compound influences the mechanistic pathways it follows.
Detailed Mechanistic Pathways
Quaternary ammonium salts like this compound are generally involved in nucleophilic substitution reactions where the bromide ion acts as a leaving group. The reaction mechanism can be influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the quaternary ammonium salt itself.
In many cases, these reactions proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the nucleophile attacks the carbon atom bonded to the leaving group (bromide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. For example, the reaction of ethyl bromide with a hydroxide (B78521) ion is a classic S_N2 reaction. cerritos.edupearson.com
However, under certain conditions, a unimolecular (S_N1) mechanism may be favored. This pathway involves the formation of a carbocation intermediate after the leaving group departs. The stability of the potential carbocation is a key factor. Given the primary nature of the ethyl group in this compound, the formation of a primary carbocation is generally unfavorable, making the S_N1 pathway less likely than the S_N2 pathway.
It is also important to consider that quaternary ammonium salts are unreactive toward many strong electrophiles and stable towards most nucleophiles under normal conditions. wikipedia.org Degradation or dealkylation typically requires harsh conditions or the presence of exceptionally strong nucleophiles. wikipedia.org
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.
Steric Factors:
The three bulky tributyl groups attached to the nitrogen atom create considerable steric hindrance around the reaction center. This steric bulk can impede the approach of a nucleophile to the α-carbon of the ethyl group, thereby slowing down the rate of an S_N2 reaction.
The accessibility of the ammonium ion itself is a crucial structural feature that affects reactivity. nih.gov
Electronic Factors:
The positively charged quaternary ammonium group has a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Role in Phase-Transfer Catalysis (PTC)
This compound is widely used as a phase-transfer catalyst (PTC) in organic synthesis. evitachem.com PTC is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). evitachem.combiomedres.ussacheminc.com The catalyst functions by transferring a reactant from one phase to another, where the reaction can then occur. sciencenet.cn
Interfacial Phenomena and Transport Mechanisms
The mechanism of phase-transfer catalysis involving quaternary ammonium salts like this compound is primarily governed by interfacial phenomena and the transport of ionic species across the phase boundary. mdpi.comresearchgate.net
The most widely accepted mechanism, proposed by Starks, involves the following steps:
Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst, initially present in the organic phase as an ion pair with its original anion (e.g., bromide), exchanges its anion with the reacting anion (Y⁻) from the aqueous phase at the liquid-liquid interface. mdpi.com
Transport into Organic Phase: The newly formed lipophilic ion pair, Q⁺Y⁻, is soluble in the organic phase and diffuses away from the interface into the bulk organic phase. mdpi.comresearchgate.net This transfer is possible due to the large organic groups on the cation, which shield the charge and confer organosolubility.
Reaction in Organic Phase: In the organic phase, the anion Y⁻ is "naked" or poorly solvated, making it highly reactive. It then reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). acs.org
Catalyst Regeneration: The quaternary ammonium cation, now paired with the new anion X⁻ (Q⁺X⁻), diffuses back to the interface to repeat the cycle.
An alternative "interfacial mechanism," particularly relevant for reactions involving strong bases like concentrated NaOH, suggests that the initial reaction, such as deprotonation, occurs at the interface. mdpi.com The resulting organic anion then pairs with the quaternary ammonium cation at the interface before moving into the organic phase for subsequent reactions. mdpi.com The physical nature of the catalyst, including its ability to adsorb at the interface, plays a significant role in this process. nih.gov
Factors Governing Catalytic Efficiency and Selectivity
The efficiency and selectivity of a phase-transfer catalyzed reaction using this compound are dependent on a multitude of factors. biomedres.us
| Factor | Influence on Catalytic Efficiency and Selectivity |
| Catalyst Structure | The lipophilicity of the quaternary ammonium cation is crucial. Longer alkyl chains increase solubility in the organic phase but can also increase steric hindrance. The size of the cation can affect the tightness of the ion pair, influencing the reactivity of the transferred anion. princeton.edu |
| Solvent | Nonpolar solvents are often preferred as they do not solvate the anion as strongly, leading to higher reactivity. thieme-connect.com The choice of solvent can also affect the partition of the catalyst between the two phases. |
| Stirring Speed | In heterogeneous systems, the reaction rate is often limited by the interfacial area between the phases. Increased stirring speed enhances the interfacial area, thus increasing the rate of reaction up to a certain point. princeton.edu |
| Temperature | As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for some catalysts, higher temperatures can lead to decomposition. acs.orgthieme-connect.com |
| Concentration of Reactants | The concentration of the nucleophile in the aqueous phase and the substrate in the organic phase directly influences the reaction rate. thieme-connect.com |
| Water Concentration | The amount of water present can affect the hydration of the anion and the catalyst, thereby influencing the anion's reactivity. |
| Leaving Group | The nature of the leaving group on the substrate affects the rate of the nucleophilic substitution step in the organic phase. |
| Catalyst Concentration | Increasing the catalyst concentration generally increases the reaction rate, as it provides more active sites for transferring the nucleophile. biomedres.usresearchgate.net |
Careful optimization of these parameters is essential to achieve high yields and selectivity in phase-transfer catalyzed reactions. thieme-connect.com
Mechanisms of C-N Bond Activation and Functionalization
While quaternary ammonium salts are generally stable, the cleavage of the C-N bond is an important transformation that allows them to be used as electrophiles, serving as alternatives to organic halides. pku.edu.cnrsc.orginflibnet.ac.in This activation is typically achieved using transition metal catalysts. rsc.org
The general mechanism for transition-metal-catalyzed C-N bond activation in aryl- or alkylammonium salts involves:
Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition to the C-N bond of the quaternary ammonium salt. This step is the key C-N bond cleavage event and results in the formation of an organometallic intermediate. rsc.org
Transmetalation or other coupling steps: The resulting organometallic species can then undergo various reactions, such as transmetalation with an organometallic reagent (in cross-coupling reactions), migratory insertion, or reaction with a nucleophile. rsc.org
Reductive Elimination: The final step is typically a reductive elimination from the metal center, which regenerates the catalyst and forms the desired product. rsc.org
The pre-activation of amines by converting them into quaternary ammonium salts is a key strategy to overcome the inertness of the C-N bond for direct cleavage. pku.edu.cn This approach has enabled a wide range of synthetic applications, including cross-coupling reactions to form new C-C and C-heteroatom bonds. rsc.org For instance, aryltrimethylammonium salts have been successfully used as electrophiles in reactions with various heteroatom nucleophiles. pku.edu.cn
Stability and Decomposition Pathways in Diverse Chemical Environments
The stability of this compound, a quaternary ammonium salt, is intrinsically linked to its environment. Factors such as temperature, solvent, and the presence of other chemical species can dictate its integrity and degradation pathways. While generally stable under standard ambient conditions, the compound is susceptible to decomposition upon exposure to heat or moisture. evitachem.com Investigations into closely related quaternary ammonium salts provide significant insight into the specific mechanisms and variables governing its reactivity.
Thermal Stability and Decomposition
The thermal stability of quaternary ammonium salts is a critical parameter for their application, particularly when used in high-temperature processes like phase-transfer catalysis. wikipedia.orgacs.org The decomposition of these salts is not merely a phase change but a chemical transformation. For instance, the closely related compound Tetrabutylammonium (B224687) bromide (TBAB) is reported to decompose at approximately 133°C. wikipedia.org
The primary thermal degradation pathway for many trialkylammonium salts is believed to be a closed-shell SN2-centered mechanism. nih.govnih.govrsc.org In this process, the bromide anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the alkyl groups attached to the nitrogen center. For this compound, this would lead to the formation of tributylamine (B1682462) and an alkyl bromide, such as ethyl bromide or 1-bromobutane.
Studies using thermogravimetric (TG) and differential thermal analysis (DTA) on TBAB reveal its decomposition behavior. Research on the effect of additives, such as aluminum oxide (Al₂O₃), shows that the decomposition temperature of pure TBAB is consistent, whereas the presence of additives can alter the stability of other, more complex salts. mdpi.comresearchgate.net
| Compound | Al₂O₃ Concentration (wt %) | Decomposition Temperature (°C) | Source |
|---|---|---|---|
| TBA-Br | 0 | ~320 | mdpi.comresearchgate.net |
| TBA-Br | 1 | ~320 | mdpi.comresearchgate.net |
| TBA-Br | 5 | ~320 | mdpi.comresearchgate.net |
| TBA-Br | 10 | ~320 | mdpi.comresearchgate.net |
Stability in Solution and Diverse Media
The behavior of this compound in solution is dictated by complex solute-solvent and solute-solute interactions. scielo.org.co The compound is noted to be soluble in organic solvents with limited solubility in water, and it can undergo hydrolysis in aqueous environments. evitachem.com
Aqueous and Protic Solvents: In aqueous solutions, the large tetra-n-butylammonium cation has a structure-forming effect on surrounding water molecules, which can influence the salt's reactivity and apparent properties. scielo.org.co Studies on the volumetric and thermodynamic properties of TBAB in water and various alcohols (methanol, ethanol (B145695), 1-propanol, 1-butanol) demonstrate how the nature of the solvent affects solute-solvent interactions. scielo.org.coscielo.org.corsc.org The apparent molar volume, a measure of these interactions, varies significantly across these solvents. scielo.org.co
| Solvent | Concentration (M) | Apparent Molar Volume (10⁻⁶ m³/mol) | Source |
|---|---|---|---|
| Water | 1.0 | 300.74 | scielo.org.co |
| 0.1 | 301.99 | ||
| Methanol (B129727) | 1.0 | 286.95 | |
| 0.1 | 293.99 | ||
| Ethanol | 1.0 | 303.49 | |
| 0.1 | 300.08 | ||
| 1-Propanol | 1.0 | 305.99 | |
| 0.1 | 301.78 | ||
| 1-Butanol | 1.0 | 308.23 | |
| 0.1 | 304.89 |
Aprotic Polar Solvents: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the stability of ammonium salts is highly dependent on the nucleophilicity of the counter-anion. nih.gov Kinetic studies on the degradation of N,N,N-trimethylanilinium halides at 120°C in DMSO demonstrated a clear trend where the chloride salt degraded most rapidly, followed by the bromide and then the iodide salt. nih.gov This is consistent with the known order of halide nucleophilicity in polar aprotic solvents and underscores the role of the bromide ion in the decomposition mechanism.
| Compound | Halide Counter-ion | Degradation (%) | Source |
|---|---|---|---|
| N,N,N-trimethylanilinium chloride | Chloride (Cl⁻) | 85 ± 2 | nih.gov |
| N,N,N-trimethylanilinium bromide | Bromide (Br⁻) | 42 ± 2 | |
| N,N,N-trimethylanilinium iodide | Iodide (I⁻) | 23 ± 3 |
The presence of other dissolved salts can also accelerate degradation. For example, the degradation of anilinium salts in DMSO was found to be accelerated by the addition of tetrabutylammonium chloride (TBACl), attributed to the increased concentration of highly soluble, nucleophilic chloride ions. nih.gov This highlights that in a complex chemical environment, the stability of this compound can be influenced by the presence of other ionic species.
Spectroscopic and Structural Elucidation of 2 Tributylammonium Ethyl Bromide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(Tributylammonium)ethyl bromide in solution. Both one-dimensional and two-dimensional NMR experiments offer insights into the chemical environment of each nucleus and their spatial relationships. In the analogous compound, bromoethane, the proton NMR spectrum shows distinct signals for the methyl (CH3) and methylene (B1212753) (CH2) groups, with the methylene protons appearing at a higher chemical shift (downfield) due to the deshielding effect of the adjacent electronegative bromine atom. britannica.comyoutube.comyoutube.comdocbrown.info Similarly, in the 13C NMR spectrum of bromoethane, two distinct signals confirm the presence of two different carbon environments. docbrown.info For this compound, the proton and carbon NMR spectra would be more complex due to the presence of the tributylammonium (B8510715) group, but the fundamental principles of chemical shift and spin-spin coupling remain crucial for structural assignment.
Isotopic labeling is a powerful strategy to simplify complex NMR spectra and to probe specific structural or dynamic features. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique are well-established. For instance, selective incorporation of isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N) can be employed. nih.gov Deuterium labeling can simplify proton NMR spectra by replacing protons with NMR-inactive deuterons, thereby eliminating their signals and associated couplings. nih.gov Conversely, 13C or 15N enrichment enhances the signals of these nuclei, facilitating the analysis of their chemical environments and couplings, which is particularly useful for complex molecules where natural abundance signals are weak. nih.govnih.gov In the context of this compound, selective 13C labeling of the ethyl or butyl groups could definitively assign the carbon signals and provide insights into the electronic effects of the ammonium (B1175870) and bromide moieties.
Two-dimensional (2D) NMR spectroscopy provides a more detailed picture of the molecular structure by correlating different nuclei through bonds or through space. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comwordpress.com For this compound, COSY would reveal the connectivity within the ethyl group (correlation between the -CH2-N+ and -CH2-Br protons) and within the butyl chains (correlations between adjacent methylene and methyl protons).
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. youtube.com This is invaluable for assigning carbon signals based on the more easily assigned proton spectrum.
These 2D NMR techniques, when used in concert, allow for the unambiguous assignment of all proton and carbon signals in this compound and provide a detailed map of its covalent structure.
Single-Crystal X-ray Diffraction Studies of Molecular and Supramolecular Architecture
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. While there is no specific information on the polymorphism of this compound in the searched results, it is a phenomenon that should be considered for any crystalline solid. The identification and characterization of different polymorphs would require techniques like powder X-ray diffraction (PXRD) and thermal analysis (e.g., DSC, TGA) in addition to single-crystal X-ray diffraction. d-nb.info
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. epequip.comspectroscopyonline.commt.com These techniques are complementary and are used to identify functional groups and probe the nature of chemical bonds.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the various functional groups present:
C-H stretching vibrations: In the region of 2800-3000 cm-1, corresponding to the methyl and methylene groups of the butyl and ethyl chains. scialert.net
C-H bending vibrations: Typically observed in the 1350-1470 cm-1 range.
C-N stretching vibrations: Associated with the quaternary ammonium group, these would likely appear in the fingerprint region.
C-Br stretching vibration: This would be expected at lower frequencies, typically below 700 cm-1.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental compositions and the identification of fragmentation pathways. In the case of this compound, HRMS coupled with techniques such as electrospray ionization (ESI) allows for detailed analysis of its cationic structure and the characteristic fragmentation patterns that confirm its molecular identity.
Detailed Research Findings
The analysis of this compound by positive ion ESI-HRMS would primarily reveal the intact quaternary ammonium cation, [C₁₄H₃₂N]⁺. The high-resolution measurement of this cation's mass-to-charge ratio (m/z) provides a critical confirmation of its elemental composition.
Upon collision-induced dissociation (CID) within the mass spectrometer, the [C₁₄H₃₂N]⁺ cation undergoes characteristic fragmentation, which is crucial for confirming the connectivity of the alkyl chains to the central nitrogen atom. The primary fragmentation pathways for quaternary ammonium ions involve the neutral loss of an alkyl substituent or a more complex rearrangement followed by fragmentation.
For the 2-(tributylammonium)ethyl cation, the most anticipated fragmentation pathways are initiated by the cleavage of the bonds to the quaternary nitrogen. One of the most prominent fragmentation routes is the loss of a neutral butane (B89635) molecule (C₄H₁₀) via a Hoffman elimination-type process or the loss of a butyl radical (•C₄H₉).
Another significant fragmentation pathway involves the cleavage of the ethyl group, leading to the formation of a tributylamine (B1682462) fragment ion. This can occur through the loss of an ethyl radical or ethene.
Furthermore, the fragmentation of the butyl chains themselves can occur, typically through α-cleavage relative to the nitrogen atom. This process involves the cleavage of a C-C bond adjacent to the nitrogen, leading to the formation of a resonance-stabilized iminium ion. For instance, the loss of a propyl radical from one of the butyl groups is a common fragmentation route for tributylamine and related structures. miamioh.edujove.com
The analysis of ethyl bromide's mass spectrum shows a primary fragmentation through the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, resulting in the formation of an ethyl cation ([C₂H₅]⁺) with an m/z of 29. youtube.comdocbrown.info This characteristic fragment, however, is less likely to be observed directly from the fragmentation of the 2-(tributylammonium)ethyl cation, as the positive charge resides on the nitrogen center.
The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic patterns for any bromine-containing fragments, though such fragments are not expected in the positive ion fragmentation of the quaternary ammonium cation itself. docbrown.info
By piecing together these fragmentation patterns, a comprehensive picture of the this compound structure can be confidently assembled.
Interactive Data Table: Fragmentation Pattern of 2-(Tributylammonium)ethyl Cation
The following table summarizes the expected major fragment ions of the 2-(tributylammonium)ethyl cation observed in high-resolution mass spectrometry.
| m/z (monoisotopic) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 214.2535 | [M]⁺ | [C₁₄H₃₂N]⁺ | Intact Cation |
| 185.2143 | [M - C₂H₅]⁺ | [C₁₂H₂₇N]⁺ | Loss of ethyl radical |
| 158.1908 | [M - C₄H₈]⁺ | [C₁₀H₂₄N]⁺ | Loss of butene (from a butyl group) |
| 142.1752 | [M - C₄H₉ - H₂]⁺ | [C₉H₂₀N]⁺ | Loss of butyl radical and dihydrogen |
| 86.1048 | [M - 2(C₄H₉) - H]⁺ | [C₅H₁₂N]⁺ | Loss of two butyl radicals and a hydrogen |
Computational and Theoretical Investigations on this compound
Computational chemistry provides powerful tools to predict and understand the behavior of chemical compounds at a molecular level. For ionic species like this compound, theoretical methods are invaluable for elucidating electronic structure, reaction mechanisms, and interactions in solution. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on closely related quaternary ammonium salts, particularly Tetrabutylammonium (B224687) Bromide (TBAB), allows for a detailed and predictive analysis. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), Quantitative Structure-Activity Relationship (QSAR) modeling, and other quantum chemical methods are routinely applied to this class of compounds.
Derivatization and Analogues of 2 Tributylammonium Ethyl Bromide
Synthesis of Variously Substituted Tributylammonium (B8510715) Ethyl Derivatives
The primary method for synthesizing quaternary ammonium (B1175870) salts, including derivatives of 2-(Tributylammonium)ethyl Bromide, is the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. mdpi.com For the synthesis of the parent compound, tributylamine (B1682462) is reacted with a bromo-substituted ethyl compound. By varying the substituents on either the amine or the ethyl halide, a diverse library of derivatives can be created.
For instance, starting with different tertiary amines and reacting them with 2-bromoethanol (B42945) or its derivatives allows for the introduction of varied alkyl groups on the nitrogen center. Conversely, using tributylamine and reacting it with variously substituted 2-bromoethyl compounds can modify the ethyl portion of the molecule. This flexibility is crucial for fine-tuning the steric and electronic properties of the resulting quaternary ammonium salt for specific applications.
Table 1: Synthesis of Substituted Tributylammonium Ethyl Derivatives via the Menshutkin Reaction
| Tertiary Amine | Alkyl Halide | Resulting Quaternary Ammonium Cation |
|---|---|---|
| Tributylamine | 2-Bromoethanol | 2-Hydroxyethyl(tributyl)ammonium |
| Tripropylamine | 2-Bromoethylbenzene | 2-Phenylethyl(tripropyl)ammonium |
| N,N-Dimethylbutylamine | 2-Bromoethylamine | 2-Aminoethyl(dimethylbutyl)ammonium |
This table illustrates the versatility of the Menshutkin reaction for creating a variety of quaternary ammonium derivatives by selecting different precursor amines and alkyl halides.
Investigation of Counterion Effects on Chemical Reactivity and Selectivity
The counterion in a quaternary ammonium salt, such as the bromide in this compound, is not merely a spectator ion. It plays a significant role in the salt's physical properties and chemical reactivity. Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs), where the lipophilic cation transports an anion from an aqueous phase into an organic phase to facilitate a reaction. sci-hub.se The nature of this transported anion (the counterion) is therefore central to the catalyst's function.
Research has shown that the reactivity and selectivity of reactions can be modulated by changing the counterion. For example, while bromide is a common counterion, exchanging it for iodide can alter solubility and surface activity. researchgate.net More complex counterions can be introduced to create multifunctional reagents. A notable example is the use of quaternary ammonium tribromides, such as benzyl (B1604629) triethyl ammonium tribromide, as stable and selective brominating agents. researchgate.net In these cases, the [Br₃]⁻ counterion itself is the active source of bromine, demonstrating a direct role in the chemical transformation. researchgate.net The association between the cation and the counterion at interfaces can enhance the concentration of reactive anions, thereby influencing the rate and outcome of interfacial reactions. researchgate.net
Table 2: Influence of Counterion on Quaternary Ammonium Salt Properties and Reactivity
| Counterion | Associated Properties and Reactivity | Example Application |
|---|---|---|
| Chloride (Cl⁻) | Generally good water solubility. | Standard supporting electrolyte. |
| Bromide (Br⁻) | Common, good balance of reactivity and stability. | Phase-transfer catalysis, synthesis of other salts. sci-hub.se |
| Iodide (I⁻) | Increased surface activity compared to bromide, but may have lower solubility. researchgate.net | Used in specific phase-transfer catalysis applications where higher lipophilicity is needed. |
| Tribromide ([Br₃]⁻) | Acts as a stable, solid source of bromine. researchgate.net | Selective and regioselective bromination of activated aromatic compounds. researchgate.net |
This table summarizes how different counterions paired with a quaternary ammonium cation can dictate the compound's application and chemical behavior.
Immobilization Strategies for Heterogeneous Catalysis Applications
While homogeneous catalysts offer high reactivity, their separation from the product mixture can be challenging. Immobilizing quaternary ammonium salts like this compound onto solid supports creates heterogeneous catalysts that are easily recovered and reused, aligning with the principles of green chemistry. researchgate.net
Several immobilization strategies have been developed:
Ion-Exchange: Anionic species can be immobilized by ion-exchange onto supports containing cationic groups. For example, a catalytic anionic metal complex can be bound to a polymer functionalized with quaternary ammonium cations. nih.govosti.gov Alternatively, a ligand can be tethered to a support via ion-exchange with an existing ammonium group, which then coordinates to a metal center. researchgate.net
Covalent Grafting: The quaternary ammonium salt can be covalently attached to the surface of a support material. This is often achieved by modifying the support (e.g., silica (B1680970), polystyrene) with groups that can react with a functionalized version of the ammonium salt.
Incorporation into Polymeric Supports: The ammonium salt can be incorporated into the structure of a cross-linked polymer during its synthesis. nih.gov
Research has shown that the catalyst's performance is not just dependent on the active quaternary ammonium site but also on the nature of the support. The structure of the ammonium cations within the polymer can affect the stability, reactivity, and even the enantioselectivity of the catalytic system. nih.govosti.gov Common supports include polymers, clays, and various inorganic materials like silica and zeolites. researchgate.net
Table 3: Methods for Immobilizing Quaternary Ammonium Catalysts
| Support Material | Immobilization Method | Description |
|---|---|---|
| Cross-linked Polystyrene | Covalent Grafting / Copolymerization | A widely used, robust polymer support where the ammonium salt is either attached to a pre-formed polymer or included as a monomer during polymerization. researchgate.net |
| Silica Gel (SiO₂) | Covalent Grafting | The silica surface is functionalized with reactive groups (e.g., chloropropyl) that then react with a suitable amine to form the immobilized salt. |
| Al-MCM-41 (Mesoporous Silica) | Ion-Exchange | The ammonium groups on the support can be exchanged with cationic ligands or complexes, tethering the active catalyst to the support. researchgate.net |
This table outlines common solid supports and the strategies used to attach quaternary ammonium salts for heterogeneous catalysis.
Development of Polymeric Quaternary Ammonium Systems
Polymeric quaternary ammonium compounds (polyQACs) are materials that have the quaternary ammonium functionality either as a pendant group or integrated into the polymer backbone. mdpi.comnih.gov These materials are of significant interest for a variety of applications. The synthesis of polyQACs based on a 2-(tributylammonium)ethyl moiety can be achieved through two primary routes:
Direct Polymerization of a Quaternary Ammonium Monomer: In this approach, a monomer containing the this compound group is first synthesized. This functional monomer is then polymerized or copolymerized with other monomers to yield the final polyQAC. mdpi.com This method ensures 100% functionalization of the repeating units but can be limited by the stability of the monomer during polymerization. nih.gov
Post-Polymerization Quaternization: This strategy involves first creating a precursor polymer that contains tertiary amine groups or reactive alkyl halide groups. The polymer is then treated with an appropriate reagent to form the pendant quaternary ammonium salt. For example, a polymer with pendant tributylamino groups could be reacted with 2-bromoethanol, or a polymer with bromoethyl groups could be reacted with tributylamine. mdpi.com A significant challenge with this method is achieving complete quaternization, as steric hindrance from neighboring groups on the polymer chain can prevent some sites from reacting. nih.gov
The choice of synthetic route allows for the creation of polyQACs with diverse architectures, influencing their physical properties and ultimate application. mdpi.com
Table 4: Synthetic Pathways to Polymeric Quaternary Ammonium Systems
| Synthetic Pathway | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Polymerization | A monomer containing the quaternary ammonium salt (QAS) is polymerized. | Guarantees 100% incorporation of the QAS functionality. nih.gov | The QAS monomer may be unstable or difficult to polymerize. mdpi.com |
| Post-Polymerization Modification | A pre-existing polymer is chemically modified to introduce the QAS group. | Synthetically flexible; starts with a well-defined precursor polymer. | Often results in incomplete quaternization due to steric hindrance. nih.gov |
This table compares the two main strategies for synthesizing polymers containing quaternary ammonium functionalities.
Future Research Directions and Emerging Avenues for 2 Tributylammonium Ethyl Bromide
Exploration of Novel Applications in Niche Chemical Transformations
Future research could explore the utility of 2-(Tributylammonium)ethyl Bromide as a phase-transfer catalyst or an ionic liquid in niche chemical transformations. Its specific structure, featuring an ethyl group attached to the tributylammonium (B8510715) core, might offer unique solubility and reactivity profiles compared to more common quaternary ammonium (B1175870) salts. Investigations could focus on its efficacy in reactions where fine-tuning of the catalyst's steric and electronic properties is crucial for achieving high selectivity and yield.
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The integration of this compound into flow chemistry and continuous synthesis processes presents a potential avenue for future research. Continuous-flow organic synthesis offers advantages in terms of safety, efficiency, and scalability. uc.pt Studies could explore the use of this compound as a catalyst or reagent in flow reactors, potentially leading to the development of more sustainable and efficient chemical processes. Research in this area for related compounds has shown promise in overcoming challenges associated with traditional batch processing.
Advanced Materials Science Applications (excluding those with biological/safety implications)
Quaternary ammonium compounds have found applications in materials science, for instance, in the synthesis of organic-inorganic hybrid materials and as structure-directing agents. While specific research on this compound in this context is lacking, its potential use in the templated synthesis of porous materials or as a component in novel polymer electrolytes could be a direction for future studies. The synthesis of thiophene-based surfactants for optoelectronic applications, for example, has utilized n-tetrabutylammonium bromide. mdpi.com
Synergistic Effects in Multi-Catalytic Systems
The investigation of this compound in multi-catalytic systems, where it could act in synergy with other catalysts (e.g., metal complexes or enzymes), is another unexplored research avenue. Such systems can enable novel reaction pathways and improve the efficiency of complex chemical transformations. For instance, tetrabutylammonium (B224687) bromide has been used as a co-catalyst in various reactions, enhancing both reaction rates and product yields. nih.govresearchgate.netnih.gov Future work could explore if this compound exhibits similar or enhanced synergistic effects. A related compound, 2-Hydroxyl-ethyl-tributyl ammonium bromide (HETBAB), has been studied for its catalytic activity in micro-reaction systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Tributylammonium)ethyl Bromide in a laboratory setting?
- Methodological Answer : The compound is typically synthesized via quaternization of tributylamine with 2-bromoethyl bromide under anhydrous conditions. Key steps include:
Reaction Setup : Mix tributylamine and 2-bromoethyl bromide in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours under nitrogen .
Purification : Isolate the product via solvent evaporation, followed by recrystallization from ethanol/diethyl ether.
Characterization : Confirm structure using -NMR (δ 1.0–1.5 ppm for tributyl protons, δ 3.5–4.0 ppm for ethyl-Br moiety) and elemental analysis for Br content .
- Safety Note : Use fume hoods and PPE (gloves, goggles) due to alkyl bromide toxicity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Work in a well-ventilated area with chemical-resistant gloves (nitrile) and eye protection. Avoid inhalation and skin contact, as quaternary ammonium salts can cause irritation .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Shelf life is typically 12–18 months under these conditions .
Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?
- Recommended Methods :
- Ion Chromatography (IC) : Quantify bromide ions using a suppressed conductivity detector (detection limit: 0.1 ppm) .
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M] at m/z ~294) via ESI-MS in positive ion mode .
Advanced Research Questions
Q. How does the counterion (Br) in this compound influence its phase-transfer catalytic activity?
- Mechanistic Insight : The bromide ion acts as a nucleophile in catalytic cycles (e.g., epoxide/CO cycloaddition), where it opens epoxide rings to form alkoxide intermediates. The bulky tributylammonium group enhances solubility in organic phases, facilitating ion-pair extraction .
- Optimization : Catalytic efficiency correlates with Br concentration (second-order dependence). Use co-catalysts like metal halides (e.g., ZnBr) to accelerate turnover .
Q. What role does this compound play in stabilizing reactive intermediates during nucleophilic substitutions?
- Experimental Design : In SN2 reactions, the compound stabilizes carbocation intermediates via electrostatic interactions. For example, in Williamson ether synthesis:
Dissolve the substrate (e.g., benzyl chloride) and nucleophile (e.g., phenoxide) in a biphasic system (water/toluene).
Add this compound (1–5 mol%) to transfer phenoxide ions into the organic phase, accelerating reaction rates by 10–20× .
- Data Interpretation : Monitor reaction progress via -NMR or GC-MS to assess phase-transfer efficiency .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Critical Analysis :
- Polar Solvents : High solubility in DMF and DMSO due to strong ion-dipole interactions. Conflicting data may arise from impurities or hydration states .
- Nonpolar Solvents : Limited solubility in hexane/toluene unless paired with lipophilic counterions (e.g., PF). Verify purity via Karl Fischer titration before solubility studies .
Safety and Compliance
Q. What are the ecological risks of this compound, and how can its environmental impact be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
